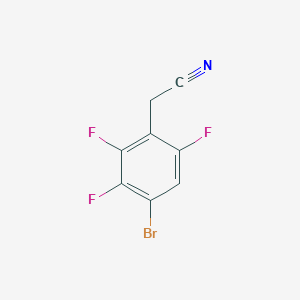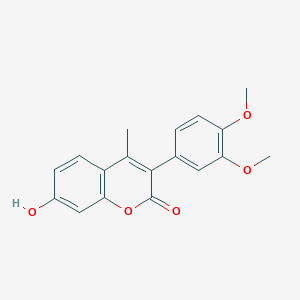
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Vue d'ensemble
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) functional groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide detailed information about the compound’s atomic arrangement, functional groups, and chemical bonds.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be influenced by its molecular structure .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized using various techniques, including Schiff base formation and reactions with different acetophenones. It has been characterized using spectroscopic methods such as UV-Vis, FT-IR, NMR, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010), (Li et al., 2009).
Molecular Characterization : In-depth molecular characterization, including crystallographic analysis, has been performed to understand the structural and conformational aspects of this compound (Jasinski et al., 2011).
Biological Activities
Selective COX-2 Inhibition : It has been studied as a novel selective COX-2 inhibitor, with research focusing on its molecular conformation and binding interactions relevant to COX-2 selectivity (Rullah et al., 2015).
Antimicrobial Screenings : Derivatives of this compound have been synthesized and evaluated for their pharmacodynamic and pharmacokinetic features. They have been tested for in-vitro antimicrobial screenings, showing potential in this field (Naqvi, 2018).
Pharmaceutical Development
Development of Novel Inhibitors : This compound has been used in the development of novel inhibitors for specific pharmaceutical targets, like the ileal apical sodium-dependent bile acid transporter, highlighting its potential in drug discovery (Sakamoto et al., 2007).
Antioxidant Activity : Some derivatives of this compound have demonstrated potent antioxidative activity, suggesting its application in the development of antioxidant therapies (Venkateswarlu et al., 2003).
Chemical Properties and Applications
Solubility Studies : The solubility of similar compounds in supercritical carbon dioxide has been measured, providing valuable information for industrial applications like extraction and purification processes (Cabrera et al., 2015).
Electrochemical Properties : The electrochemical and spectroelectrochemical properties of derivatives have been studied, indicating potential applications in materials science, particularly in the development of chromophore materials for electrochromic applications (Feridun et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-6-5-12(19)9-15(13)23-18(20)17(10)11-4-7-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGVQGLSKSEDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid](/img/structure/B3042208.png)

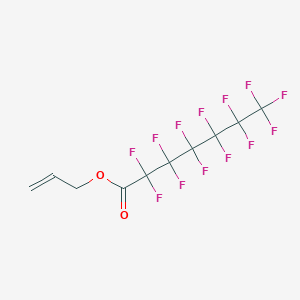
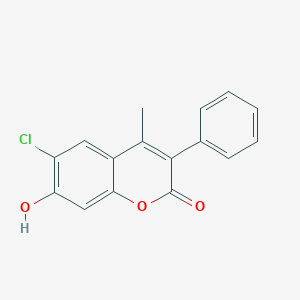
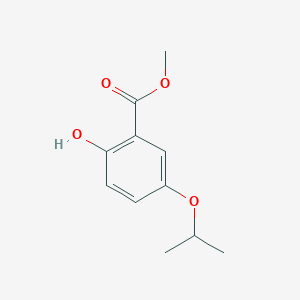
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
